molecular formula C13H17NO2 B1451879 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid CAS No. 1153828-35-3

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Cat. No. B1451879
CAS RN: 1153828-35-3
M. Wt: 219.28 g/mol
InChI Key: WWWJLDUCXYHBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid” is a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . It has been identified as a target of interest in both breast and prostate cancer .


Synthesis Analysis

The synthesis of this compound involves several steps. Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . SAR studies around this lead showed that the positioning of the carboxylate was critical, although it could be substituted by acid isosteres and amides .


Molecular Structure Analysis

The molecular structure of this compound is complex. The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Scientific Research Applications

Cancer Research: Inhibitor of AKR1C3 in Breast and Prostate Cancer

This compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , which is a significant target in breast and prostate cancer research. Its ability to bind selectively to the enzyme’s oxyanion hole and adjacent hydrophobic pocket makes it a promising candidate for targeted cancer therapies.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound’s role as an inhibitor provides insights into enzyme-substrate interactions . It helps in understanding the structure-activity relationship (SAR) by showing how small substituents on the dihydroisoquinoline ring can affect potency and selectivity.

Pharmacology: Development of Therapeutic Agents

Pharmacologically, it serves as a lead compound for the development of new therapeutic agents . Its high cellular potency and the preference for the R stereoisomer over the S form can guide the synthesis of more effective amide analogues for medical use.

Biotechnology: High-Throughput Screening

The compound’s identification through high-throughput screening highlights its utility in biotechnological applications . It demonstrates the efficiency of modern screening methods in discovering novel inhibitors that can be further developed into drugs.

Hematology: Potential Implications in Blood Disorders

While direct applications in hematology are not explicitly mentioned, the inhibition of AKR1C3 could have downstream effects on hematological processes, given the enzyme’s role in steroid metabolism .

Plant Biology: Cross-Kingdom Enzyme Inhibition

Although research is limited in this area, the inhibitory effects of this compound on human enzymes like AKR1C3 could be extrapolated to similar enzymes in plants, potentially affecting plant steroid biosynthesis and growth regulation .

Future Directions

The compound has shown promising results as a potent and selective inhibitor of AKR1C3, a target of interest in both breast and prostate cancer . Future research could focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its potential as a therapeutic agent in cancer treatment.

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWJLDUCXYHBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.